![molecular formula C17H16O2 B13937495 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane CAS No. 62121-85-1](/img/structure/B13937495.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2,3-dioxabicyclo[221]heptane is a chemical compound known for its unique structure and reactivity It is an endoperoxide, which means it contains a peroxide group within a cyclic structure
Preparation Methods
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with sodium tert-butoxide in toluene at -78°C, followed by the addition of ethyl 3-benzoylpropanoate. The mixture is then exposed to oxygen and irradiated with light in the presence of methylene blue, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s structure and reactivity make it a useful tool for studying biological processes involving peroxides and radical species.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane involves its ability to undergo electron transfer reactions. The compound can accept electrons, leading to the formation of radical-anion intermediates. These intermediates can then undergo further reactions, such as β-scission fragmentation, resulting in the formation of various products . The specific molecular targets and pathways involved in these reactions depend on the conditions and reagents used.
Comparison with Similar Compounds
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane can be compared to other endoperoxides and bicyclic compounds:
Similar Compounds: Examples include 1,3-diphenyl-1,3-propanedione and trans-chalcone, which are products of the compound’s reactions.
Uniqueness: The compound’s unique structure, with a peroxide group within a bicyclic framework, distinguishes it from other similar compounds.
Properties
CAS No. |
62121-85-1 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16O2/c1-3-7-14(8-4-1)16-11-12-17(13-16,19-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
ZWTBPRUIPRPOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


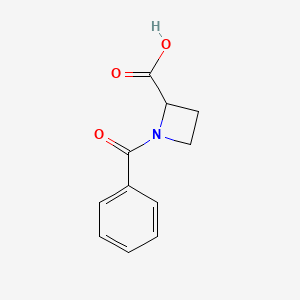
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
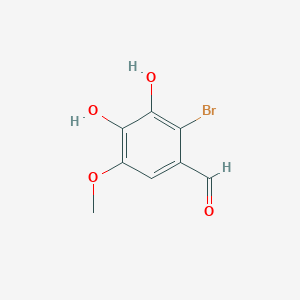
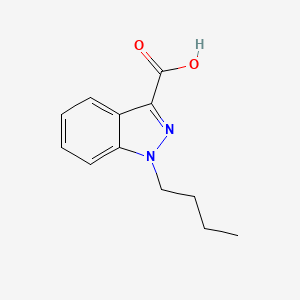
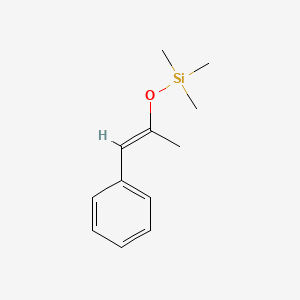
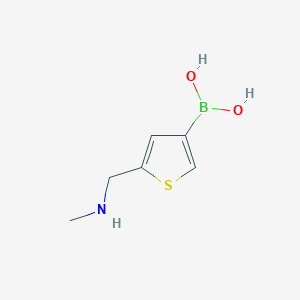
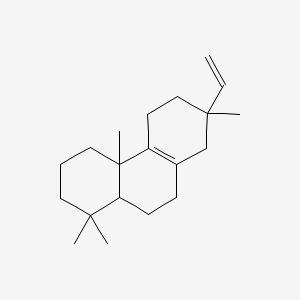
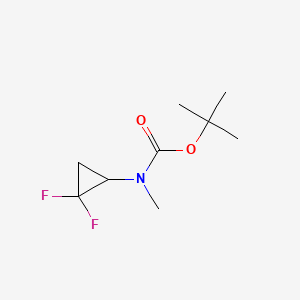
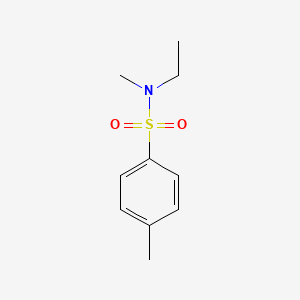
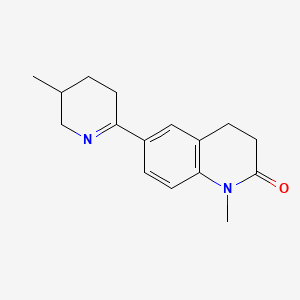
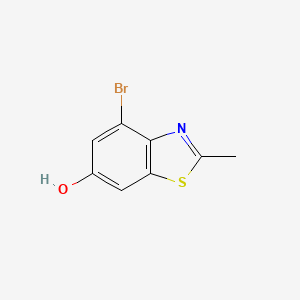
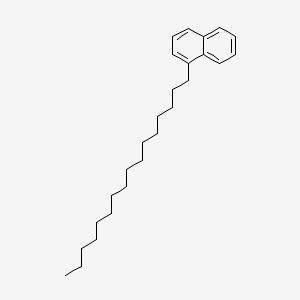
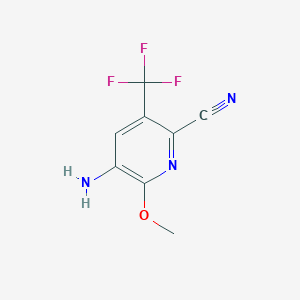
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
